molecular formula C11H12O4 B8670801 3-Acetyl-5-ethylsalicylic acid

3-Acetyl-5-ethylsalicylic acid

Cat. No.: B8670801
M. Wt: 208.21 g/mol
InChI Key: OKOQQDYBRNXGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-ethylsalicylic acid is a derivative of salicylic acid, featuring an acetyl group at the 3-position and an ethyl group at the 5-position of the aromatic ring. This structural modification distinguishes it from common salicylic acid derivatives like aspirin (acetylsalicylic acid) and sulfosalicylic acid.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-acetyl-5-ethyl-2-hydroxybenzoic acid

InChI

InChI=1S/C11H12O4/c1-3-7-4-8(6(2)12)10(13)9(5-7)11(14)15/h4-5,13H,3H2,1-2H3,(H,14,15)

InChI Key

OKOQQDYBRNXGLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)C(=O)O)O)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl-Substituted Salicylates

  • Ethyl 5-Nitro Salicylate : Contains a nitro group at the 5-position and an ethyl ester. The nitro group introduces strong electron-withdrawing effects, increasing acidity compared to 3-acetyl-5-ethylsalicylic acid. Applications include intermediates in pharmaceutical synthesis, whereas the acetyl-ethyl variant may prioritize anti-inflammatory or analgesic properties .
  • Hexyl Salicylate: A longer alkyl chain (hexyl) ester. The SCCS notes that alkyl chain length inversely correlates with dermal absorption rates; thus, 3-acetyl-5-ethylsalicylic acid’s shorter ethyl group may offer faster systemic absorption compared to hexyl derivatives .

Acetylated Salicylic Acid Derivatives

  • 5-Acetylsalicylic Acid () : Lacks the ethyl group, resulting in reduced steric hindrance. This difference may alter binding affinity to cyclooxygenase (COX) enzymes, a key target in anti-inflammatory drugs.
  • Methyl 5-Acetylsalicylate () : Features a methyl ester instead of a free carboxylic acid. This modification enhances volatility and may reduce gastrointestinal irritation but could limit solubility in aqueous environments compared to the free acid form of 3-acetyl-5-ethylsalicylic acid.

Functional Group Variants

  • Sulfosalicylic Acid () : Contains a sulfonic acid group at the 5-position, drastically increasing acidity (pKa ~1.3) and water solubility. In contrast, 3-acetyl-5-ethylsalicylic acid’s acetyl and ethyl groups render it more lipophilic, favoring applications in topical formulations or lipid-rich environments.
  • 5-Methylsalicylic Acid (): A methyl group at the 5-position simplifies the structure, reducing synthetic complexity.

Q & A

Q. What ethical considerations apply to studies involving 3-Acetyl-5-ethylsalicylic acid, particularly in pharmacological contexts?

  • Methodological Answer: Institutional Review Board (IRB) approval is mandatory for human cell line or animal studies (). Data integrity protocols, including blind analysis and raw data archiving, mitigate bias. ’s ethical framework aligns with Declaration of Helsinki standards for transparency .

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